molecular formula C15H14FNO2 B1331781 4-Fluoro-N-(4-methoxybenzyl)benzamide CAS No. 346725-04-0

4-Fluoro-N-(4-methoxybenzyl)benzamide

Cat. No.: B1331781
CAS No.: 346725-04-0
M. Wt: 259.27 g/mol
InChI Key: HIIZJDJIMFHGGN-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C15H14FNO2 It is characterized by the presence of a fluorine atom and a methoxybenzyl group attached to a benzamide core

Preparation Methods

The synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

4-Fluoro-N-(4-methoxybenzyl)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Fluoro-N-(4-methoxybenzyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxybenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-Fluoro-N-(4-methoxybenzyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIZJDJIMFHGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358081
Record name 4-Fluoro-N-(4-methoxybenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346725-04-0
Record name 4-Fluoro-N-(4-methoxybenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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